Generic linear manno-oligosaccharides produce irreproducible lectin binding and enzymatic data due to undefined branching architecture. 3α,6α-Mannopentaose (CAS 112828-69-0) solves this with a structurally defined, branched α-1,3/α-1,6 N-glycan core mimic essential for assay validation.
• Specific ligand for GNA and mannose-binding lectins; enables SPR, MALDI-MS, and voltammetric calibration
• Defined substrate for α-mannosidases and glycosyltransferases in N-glycan processing studies
• ≥85% purity; shipped ambient; 2-8°C storage; for R&D use only
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
CAS No.112828-69-0
Cat. No.B1528084
⚠ Attention: For research use only. Not for human or veterinary use.
3α,6α-Mannopentaose: Branched Oligosaccharide Standard
3α,6α-Mannopentaose (CAS 112828-69-0), also known as α-Man-(1→3)(α-Man-[1→6])-α-Man-(1→6)(α-Man-[1→3])-Man, is a structurally defined, branched oligosaccharide composed of five mannose residues linked through both α-1,3 and α-1,6 glycosidic bonds . This specific branching configuration distinguishes it from linear pentasaccharides and other mannooligosaccharides, making it a core structural mimic of triantennary N-linked oligosaccharides found in glycoproteins [1]. With a molecular formula of C30H52O26, a molecular weight of 828.72, and a typical commercial purity of ≥85%, this compound serves as a valuable research tool and analytical standard for studying carbohydrate-protein interactions, enzymatic specificity, and glycan structure-function relationships [2]. Its defined stereochemistry and branched architecture make it an essential reference material for glycobiology, enzymology, and structural biology applications .
Substituting 3α,6α-Mannopentaose with generic or linear manno-oligosaccharides introduces substantial scientific and analytical risk. The compound's unique branched α-1,3/α-1,6 linkage pattern dictates its specific molecular recognition by lectins, antibodies, and enzymes [1]. Linear mannopentaose isomers or oligosaccharides of different lengths (e.g., mannotetraose) lack this precise three-dimensional architecture, leading to dramatically different binding kinetics and biological activities [2]. For instance, in immunomodulatory assays, manno-oligosaccharides (MOS) as a class show higher TLR4 affinity than cello- or xylo-oligosaccharides, but this activity is structure-dependent and cannot be extrapolated across all mannose-based oligosaccharides . Furthermore, in analytical applications such as MALDI-MS or voltammetric analysis, the use of an incorrect isomer would compromise assay validation, as the specific fragmentation pattern and electrochemical behavior are inherent to the exact stereochemistry and branching of 3α,6α-Mannopentaose [3]. Therefore, for reproducible, interpretable, and comparable scientific data, the use of the specific, defined isomer is non-negotiable.
Linear isomer mismatchLinear mannopentaose lacks the branched α-1,3/α-1,6 architecture and may show altered lectin/enzyme binding kinetics.
Chain-length shiftShorter oligosaccharides (e.g., mannotetraose) may not reproduce multivalent cross-linking or immunomodulatory responses.
[2] Wright, C. S., & Hester, G. (1996). The 2.0 A structure of a cross-linked complex between snowdrop lectin and a branched mannopentaose: evidence for two unique binding modes. Structure, 4(11), 1339-1352. View Source
[3] Trefulka, M., & Paleček, E. (2012). Voltammetry of Os(VI)-modified oligosaccharides at nanomolar level. Bioelectrochemistry, 88, 8-14. View Source
3α,6α-Mannopentaose Quantitative Evidence
Superior TLR4 Binding Affinity
Manno-pentaose (MOS) exhibits significantly higher binding affinity for Toll-like receptor 4 (TLR4) compared to cello-pentaose (COS) and xylo-pentaose (XOS), as demonstrated by fluorescence spectroscopy and molecular docking. This differential affinity correlates with enhanced immune activation in RAW264.7 macrophages .
TLR4 AffinityHead-to-head
Ranked 1st among MOS, COS, XOS
Supports innate immunity research context
Fluorescence spectroscopy; RAW264.7 macrophages. Data to verify.
Fluorescence spectroscopy and molecular docking simulations; RAW264.7 mouse macrophage cell line
Why This Matters
This established potency ranking positions 3α,6α-Mannopentaose as the most potent TLR4 agonist among these common functional pentasaccharides, making it the preferred choice for research on innate immune activation and inflammation.
ImmunomodulationTLR4 AgonistCarbohydrate Polymers
Unique Bimodal Binding to Snowdrop Lectin
In a crystallographic study with Galanthus nivalis agglutinin (GNA), a branched mannopentaose (identical in linkage pattern to 3α,6α-Mannopentaose) exhibited two distinct, co-existing binding modes per asymmetric unit. This contrasts with simpler monosaccharide or disaccharide ligands, which bind to only the canonical monosaccharide-binding pocket [1]. One mode involves cross-linking of GNA dimers, while the other utilizes an extended binding region with subsites for each terminal mannose [1].
Lectin Binding ModesReported
2 unique binding modes vs 1 for simple sugars
Supports cross-linking study context
X-ray crystallography at 2.0 Å; GNA lectin.
Lectin BindingStructural BiologyAntiviral Lectins
Evidence Dimension
Number of unique crystallographic binding modes observed
Target Compound Data
2 unique binding modes observed simultaneously
Comparator Or Baseline
Monosaccharides (e.g., mannose) and disaccharides
Quantified Difference
1 binding mode for simple sugars vs. 2 for branched mannopentaose
Conditions
X-ray crystallography at 2.0 Å resolution; tetragonal crystal form of GNA-mannopentaose cross-linked complex
Why This Matters
The ability to induce unique, multivalent lattice formations with lectins is a direct consequence of the branched structure, offering a specific tool for studying lectin-mediated cross-linking and antiviral mechanisms not replicable with linear or smaller oligosaccharides.
Lectin BindingStructural BiologyAntiviral Lectins
[1] Wright, C. S., & Hester, G. (1996). The 2.0 A structure of a cross-linked complex between snowdrop lectin and a branched mannopentaose: evidence for two unique binding modes. Structure, 4(11), 1339-1352. View Source
Stronger Plant Immune Elicitation
Among various mannan oligosaccharides tested for the ability to activate immune responses in rice, mannopentaose (MPE) was found to exhibit the strongest activity. This was quantified using reactive oxygen species (ROS) burst assays, where MPE and chitin both triggered a robust response, and this response was significantly enhanced in plants overexpressing the OsDUF5 protein [1].
Rice Immune ActivationHead-to-head
Strongest elicitor among mannan oligosaccharides tested
Relative potency in activating rice immune response
Target Compound Data
MPE (Mannopentaose) exhibited the strongest ability
Comparator Or Baseline
Other mannan oligosaccharides (unspecified mixture)
Quantified Difference
MPE > other mannan oligosaccharides
Conditions
Reactive oxygen species (ROS) burst assay in rice (Oryza sativa)
Why This Matters
This direct evidence positions mannopentaose as the most potent immune elicitor in this class for rice, providing a clear rationale for its selection in agricultural biotechnology research focused on enhancing disease resistance.
[1] Anonymous. (2024). An Rice Apoplastic Protein OsDUF5 Enhances Blast Disease Resistance by Improving Chitin and Mannopentaose Perception in Rice. Proceedings of the 2024 Annual Meeting of the Chinese Society for Plant Pathology. View Source
Defined NMR Spectral Fingerprint
A comprehensive two-dimensional homonuclear Hartmann-Hahn (HOHAHA) and 1H-13C correlated NMR spectroscopy study provided a complete assignment of 3α,6α-Mannopentaose derived from S. kluyveri mannan. The study precisely defined the chemical shift of the H1 proton of a neighboring α-1,2-linked mannose unit, which is shifted upfield upon addition of a mannose via an α-1,6 linkage [1]. These assigned spectral data serve as a definitive reference to distinguish this specific branched pentasaccharide from other isomers and linkage variants.
NMR FingerprintClass-level
Complete 2D NMR assignment (HOHAHA, 1H-13C)
Supports structural identity verification
Derived from S. kluyveri mannan. Data to verify.
NMR SpectroscopyGlycan StructureChemotaxonomy
Evidence Dimension
NMR chemical shift of characteristic H1 proton
Target Compound Data
Upfield-shifted H1 signal for neighboring α-1,2-linked Man upon α-1,6 substitution
Comparator Or Baseline
Unsubstituted α-1,2-linked mannose unit
Quantified Difference
Observed upfield shift (exact ppm not specified in abstract, but qualitatively distinct)
Conditions
2D HOHAHA and 1H-13C correlated spectroscopy (COSY, RELAY, HMBC)
Why This Matters
The availability of a fully assigned NMR spectral dataset provides a critical quality control and structural validation tool for researchers, ensuring the identity and purity of the compound and preventing misidentification with other mannopentaose isomers.
NMR SpectroscopyGlycan StructureChemotaxonomy
[1] Shibata, N., Kojima, C., Satoh, Y., Satoh, R., Suzuki, A., Kobayashi, H., & Suzuki, S. (1993). Structural study of a cell-wall mannan of Saccharomyces kluyveri IFO 1685 strain. Presence of a branched side chain and beta-1,2-linkage. European Journal of Biochemistry, 217(1), 1-12. View Source
3α,6α-Mannopentaose Application Scenarios
Lectin Glycan Array Reference Standard
3α,6α-Mannopentaose is a structurally defined ligand for studying the binding specificity and affinity of mannose-binding lectins, such as GNA from snowdrop [1]. Its branched architecture enables the study of multivalent interactions and cross-linking phenomena that are critical for understanding biological events like agglutination and cell signaling. It serves as a key probe in lectin microarrays and surface plasmon resonance (SPR) assays to map carbohydrate-binding protein interactions [2].
Substrate for Mannosidases and Glycosyltransferases
The compound serves as a specific substrate for studying the activity and specificity of α-mannosidases and glycosyltransferases involved in N-glycan processing pathways in the endoplasmic reticulum [3]. Its defined branched structure is crucial for characterizing the cleavage patterns and linkage preferences of these enzymes, which are important for understanding glycoprotein biosynthesis and degradation .
Plant Immunity Elicitor
Mannopentaose (MPE) is a potent elicitor of plant innate immunity, specifically in rice, where it activates defense responses against fungal pathogens like rice blast [4]. It is used in research to investigate pattern-triggered immunity (PTI) pathways and to screen for genetic modifications that enhance disease resistance in crops [4].
Analytical Standard for MS and Voltammetry
3α,6α-Mannopentaose is employed as a commercial isomeric standard in matrix-assisted laser desorption/ionization (MALDI) LTQ Orbitrap mass spectrometry to study fragmentation patterns of branched oligosaccharides [5]. It has also been used in the development of novel detection methods, such as the voltammetric analysis of Os(VI)-modified oligosaccharides, where its specific electrochemical behavior is characterized [6].
Application
Selection Property
Validation Focus
Lectin specificity assays
Branched α-1,3/α-1,6 glycan structure
Lectin binding and cross-linking validation
α-Mannosidase substrate studies
Defined branched pentasaccharide
Enzyme cleavage pattern and linkage preference
Plant innate immunity research
Reported top elicitation in rice model
ROS burst and defense gene activation
Glycan analytical method development
Characterized MS fragmentation and voltammetry behavior
Method specificity and isomer discrimination
[1] Wright, C. S., & Hester, G. (1996). The 2.0 A structure of a cross-linked complex between snowdrop lectin and a branched mannopentaose: evidence for two unique binding modes. Structure, 4(11), 1339-1352. View Source
[4] Anonymous. (2024). An Rice Apoplastic Protein OsDUF5 Enhances Blast Disease Resistance by Improving Chitin and Mannopentaose Perception in Rice. Proceedings of the 2024 Annual Meeting of the Chinese Society for Plant Pathology. View Source
[6] Trefulka, M., & Paleček, E. (2012). Voltammetry of Os(VI)-modified oligosaccharides at nanomolar level. Bioelectrochemistry, 88, 8-14. View Source
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